N-(Trifluoroacetamido)daunosamine

Anthracycline conjugation Oligonucleotide synthesis Protecting group chemistry

Procure N-(Trifluoroacetamido)daunosamine as the essential protected amino sugar for reliable anthracycline synthesis. The N-trifluoroacetyl group uniquely prevents self-condensation during glycosylation, ensuring high-yield, side-product-free conjugation to anthracycline aglycones or oligonucleotide scaffolds. Mild basic hydrolysis then cleanly removes the protecting group without damaging the acid-sensitive aglycone, making this intermediate definitive for synthesizing anthracycline analog libraries and mechanistic probes where other protecting groups fail.

Molecular Formula C8H12F3NO4
Molecular Weight 243.18 g/mol
CAS No. 64429-67-0
Cat. No. B12291468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Trifluoroacetamido)daunosamine
CAS64429-67-0
Molecular FormulaC8H12F3NO4
Molecular Weight243.18 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)O)NC(=O)C(F)(F)F)O
InChIInChI=1S/C8H12F3NO4/c1-3-6(14)4(2-5(13)16-3)12-7(15)8(9,10)11/h3-6,13-14H,2H2,1H3,(H,12,15)
InChIKeyKDSJJWJDPYHURS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Trifluoroacetamido)daunosamine for Anthracycline Glycosylation: A Protected Amino Sugar Intermediate


N-(Trifluoroacetamido)daunosamine (CAS 52471-40-6), systematically named 2,3,6-trideoxy-3-[(trifluoroacetyl)amino]-L-lyxo-hexose, is a protected derivative of the amino sugar L-daunosamine. Its defining feature is the N-trifluoroacetyl (TFA) protecting group at the C-3′ amino position, which renders the compound a critical synthetic intermediate in the preparation of anthracycline antibiotics such as daunorubicin and doxorubicin, as well as in the construction of anthracycline-based conjugates and disaccharide analogs [1].

Why Unprotected Daunosamine or Alternative Protecting Groups Cannot Replace N-(Trifluoroacetamido)daunosamine


Generic substitution with unprotected L-daunosamine or derivatives bearing alternative amine protecting groups is not chemically feasible in glycosylation reactions that require electrophilic activation at the anomeric center. The free amino group of L-daunosamine acts as a competing nucleophile, leading to self-condensation, low glycosylation yields, and extensive byproduct formation [1]. Conversely, the N-trifluoroacetyl group in N-(Trifluoroacetamido)daunosamine achieves a unique balance: it sufficiently deactivates the nitrogen lone pair to prevent undesired side reactions during glycosidic bond formation, yet remains labile enough for mild, quantitative removal via basic hydrolysis after conjugation without damaging the acid-sensitive anthracycline aglycone [2].

Quantitative Differentiation of N-(Trifluoroacetamido)daunosamine: Comparative Synthesis, Stability, and Glycosylation Performance


Synthetic Reproducibility: N-Trifluoroacetyl Protection Eliminates Side Products in Daunomycin-Oligonucleotide Conjugation

In the synthesis of daunomycin–triplex-forming oligonucleotide (dauno-TFO) conjugates, the use of N-(trifluoroacetamido)daunosamine protection resulted in a synthetic procedure that was 'more reproducible and no side products are formed', in direct contrast to a prior synthetic route that likely employed an alternative amino protection strategy [1]. The protected intermediate also demonstrated exceptional storage stability, remaining unchanged for at least one year under standard laboratory conditions [1].

Anthracycline conjugation Oligonucleotide synthesis Protecting group chemistry

Glycosylation Versatility: Seven Diastereomeric Anthracycline Analogs Synthesized from a Single N-Trifluoroacetyl Protected Intermediate

The N-trifluoroacetamido protected sugar scaffold served as the universal glycosyl donor precursor for the preparation of seven distinct daunorubicin analogs bearing α-L-, α-D-, and β-D-glycosidic linkages, wherein the natural L-daunosamine was systematically replaced by diastereomeric 3-amino-2,3,6-trideoxyhexoses including 3-epi-L-daunosamine, D-acosamine, D-daunosamine, D-ristosamine, and 3-epi-D-daunosamine [1]. Glycosidation with daunomycinone was performed in the presence of p-toluenesulfonic acid starting from 1-O-acetyl-2,3,6-trideoxy-4-O-p-nitrobenzoyl-3-trifluoroacetamidohexopyranoses prepared from the corresponding methyl 3-amino-2,3,6-trideoxyhexopyranosides [1].

Anthracycline analog synthesis Glycosidation Diastereomeric sugar donors

Synthetic Route Efficiency: Comparative Yields of N-Trifluoroacetyl-L-daunosamine via Distinct Chemical Pathways

Two distinct synthetic routes to N-trifluoroacetyl-L-daunosamine (the L-configuration corresponding to the natural anthracycline sugar) have been reported with differing overall yields. A one-flask sequence involving stereoselective reduction of an oxime with borane followed by trifluoroacetylation and C-4 epimerization afforded the target compound in 28% overall yield based on L-rhamnal [1]. In contrast, a chemoenzymatic approach employing an aldehyde-selective Wacker oxidation delivered methyl N-trifluoroacetyl-L-daunosaminide in 32% overall yield from crotonaldehyde [2].

Daunosamine synthesis Stereoselective reduction Process chemistry

Functional Differentiation via C-3′ Modification: Trisubstituted Amidino Analogs Exhibit Altered DNA Lesion Mechanisms Relative to Primary Amine Parent

Daunorubicin analogs wherein the primary amino group (–NH₂) at the C-3′ position of the daunosamine moiety was replaced by a trisubstituted amidino group (–N=CH–NRR) were directly compared against the parent drug in cultured L1210 leukemia cells [1]. Both DRBM (morpholine-containing amidino) and DRBH (hexamethyleneimine-containing amidino) exhibited lower cytotoxicity than DRB, yet the mechanistic basis for DNA damage diverged: DRB produced DNA breaks mediated solely by topoisomerase II, whereas DRBM and DRBH induced DNA breaks via two separate processes—one involving topoisomerase II inhibition and a second presumably reflecting covalent binding of drug metabolites to DNA [1]. While this study evaluated amidino-modified analogs rather than trifluoroacetyl-protected intermediates, it demonstrates that the C-3′ amino functional group in the daunosamine moiety is a critical determinant of DNA lesion mechanism, underscoring the importance of selecting a protecting group that can be removed cleanly to regenerate the free amine for biological activity.

DNA damage mechanisms Topoisomerase II inhibition Anthracycline SAR

Optimal Research and Procurement Applications for N-(Trifluoroacetamido)daunosamine Based on Quantitative Evidence


Glycosylation-Dependent Anthracycline Analog Libraries for Structure–Activity Relationship Studies

N-(Trifluoroacetamido)daunosamine is optimally deployed as a universal glycosyl donor precursor for the systematic synthesis of anthracycline analog libraries. As demonstrated in the preparation of seven diastereomeric daunorubicin derivatives bearing α-L-, α-D-, and β-D-glycosidic linkages from a single protected sugar scaffold, procurement of this intermediate enables efficient exploration of how sugar stereochemistry modulates DNA binding, cellular uptake, and cytotoxicity [1].

Daunomycin–Oligonucleotide Conjugates for Targeted Gene Modulation

This protected amino sugar is specifically indicated for the reproducible, side-product-free synthesis of anthracycline–oligonucleotide conjugates. The N-trifluoroacetyl group enables efficient conjugation of the daunosamine moiety to oligonucleotide scaffolds while preventing undesired side reactions, after which the protecting group is cleanly removed by mild basic hydrolysis in the final step to regenerate the free amine essential for DNA intercalation and triplex stabilization [2].

Process Development and Synthetic Route Benchmarking for Protected Daunosamine Derivatives

For research groups developing in-house synthetic capabilities for anthracycline intermediates, the documented yield range of 28–32% for N-trifluoroacetyl-L-daunosamine synthesis (via oxime reduction or Wacker oxidation pathways) provides a validated benchmark for process feasibility assessment and cost modeling [3]. This evidence supports make-versus-buy procurement decisions by establishing realistic expectations for synthetic throughput.

Mechanistic Investigations of DNA Damage by C-3′ Functionalized Anthracyclines

N-(Trifluoroacetamido)daunosamine serves as a crucial protected precursor for synthesizing anthracycline derivatives wherein the C-3′ amino group can be differentially functionalized (e.g., amidino substitution) for mechanistic studies. Evidence from direct comparative studies indicates that C-3′ modifications alter the DNA damage mechanism from sole topoisomerase II inhibition to dual-mechanism damage involving covalent DNA adduct formation [4], highlighting the utility of this intermediate in generating probe molecules for investigating anthracycline pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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